

# Yoda2: A Selective Piezo1 Channel Agonist - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of **Yoda2**, a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1. **Yoda2** represents a significant advancement over its predecessor, Yoda1, offering improved potency and aqueous solubility, making it a valuable tool for investigating Piezo1 function in a variety of physiological and pathological contexts. This document details the chemical properties of **Yoda2**, presents quantitative data on its activity, outlines key experimental protocols for its use, and illustrates the signaling pathways it modulates.

### **Introduction to Yoda2**

Piezo1 is a large, mechanically activated non-selective cation channel crucial for cellular mechanotransduction. It converts mechanical stimuli into electrochemical signals in numerous cell types.[1] Genetic alterations in Piezo1 are linked to conditions such as hereditary xerocytosis.[2][3] The development of chemical tools to modulate Piezo1 activity has been pivotal in advancing our understanding of its roles. Yoda1 was the first synthetic small-molecule agonist identified for Piezo1. However, its utility was limited by relatively low potency and poor water solubility.[4]

To address these limitations, **Yoda2** was developed as an analog of Yoda1.[4] **Yoda2** features a 4-benzoic acid moiety in place of the pyrazine group in Yoda1, a modification that enhances



its agonist properties and improves its solubility in aqueous solutions.[5] This makes **Yoda2** a more reliable and effective tool for in vitro and in vivo studies of Piezo1.

# **Chemical and Physical Properties**

**Yoda2**, also known as KC289, is the potassium salt of 4-(5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzoic acid.[5]

Property	Value	Reference
Molecular Formula	C16H9Cl2KN2O2S2	[6]
Molecular Weight	435.39 g/mol	[6]
IUPAC Name	potassium 4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzoate	[6]
Solubility	Soluble in DMSO (up to 50 mM) and water (up to 100 mM). Approximately 160 times more soluble in aqueous buffer than Yoda1.	[5]
Storage	Store at -20°C. Solutions should be prepared fresh or stored at -20°C for up to one month.	[5]

# **Quantitative Data: Potency and Efficacy**

**Yoda2** demonstrates significantly higher potency in activating Piezo1 channels compared to Yoda1 across various cell types and assay formats.



Assay Type	Cell Type <i>l</i> System	Species	Yoda2 EC50 (nM)	Yoda1 EC50 (nM)	Reference
Calcium Assay	Mouse PIEZO1- overexpressi ng cells	Mouse	150	600	[5][7]
Automated Patch Clamp	Human Red Blood Cells	Human	305	1391	[2][3]
Vasorelaxatio n	Mouse Portal Vein	Mouse	1200	-	[8]
Calcium Assay	Human Umbilical Vein Endothelial Cells (HUVEC)	Human	1140	-	

# **Experimental Protocols**

Detailed methodologies for key experiments involving Yoda2 are provided below.

### **Automated Patch-Clamp Recordings**

This protocol is adapted from studies on human red blood cells (RBCs) using the SyncroPatch 384 system.[2]

Objective: To measure Piezo1-mediated currents in response to **Yoda2**.

#### Materials:

- Cells: Human red blood cells or other cells endogenously or exogenously expressing Piezo1.
- Instrument: SyncroPatch 384 (Nanion Technologies) or similar automated patch-clamp system.



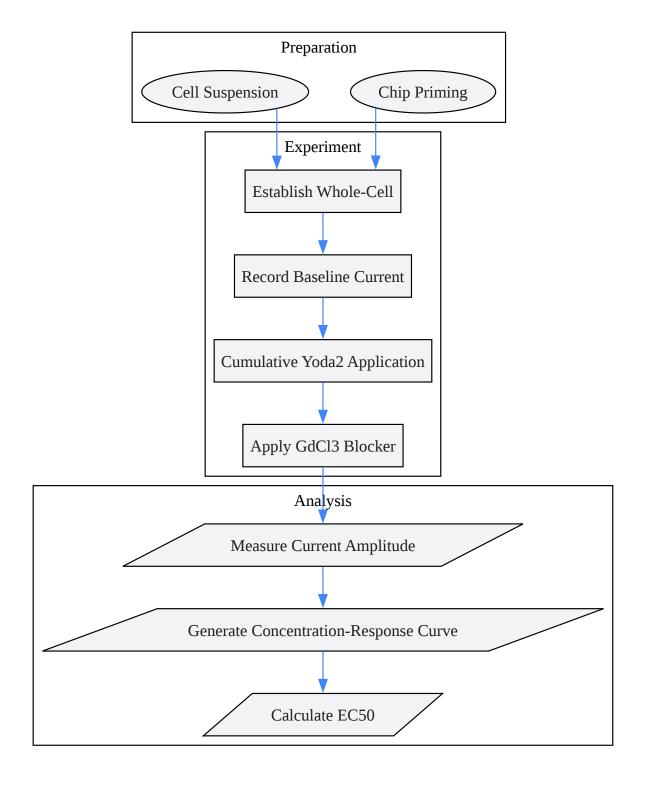
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 5 Glucose, 10 HEPES, pH 7.4 with NaOH. Add 0.1% DMSO as a vehicle control.
- Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with KOH.
- Compounds: Yoda2 and Yoda1 stock solutions in DMSO. GdCl₃ (a non-selective Piezo1 blocker) stock solution.

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension of the target cells at the appropriate density for the automated patch-clamp system.
- Chip Preparation: Use medium resistance (4–5  $M\Omega$ ) chips suitable for the cell type.
- Recording:
  - Establish a whole-cell configuration.
  - Set the holding potential to -30 mV.[2]
  - Apply a voltage ramp protocol from -100 mV to +80 mV over 450 ms, repeated every 10 seconds, to elicit currents.[2][3]
  - Establish a stable baseline current by perfusing with the external solution.
  - Apply increasing concentrations of **Yoda2** (e.g., 41 nM, 144 nM, 442 nM, 1.33  $\mu$ M, 4  $\mu$ M, and 8  $\mu$ M) in a cumulative manner.[2][3]
  - $\circ$  To confirm that the observed currents are mediated by Piezo1, apply a blocker such as 30  $\mu$ M GdCl<sub>3</sub> at the end of the experiment.[2][3]
- Data Analysis:
  - Measure the current amplitude at a specific voltage (e.g., +80 mV).
  - Plot the concentration-response curve and fit with the Hill equation to determine the EC₅₀ value.



#### Experimental Workflow for Automated Patch-Clamp:



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#### Automated Patch-Clamp Workflow

### Intracellular Calcium Imaging

This protocol is a general guideline based on common practices for measuring Piezo1 activation.[9]

Objective: To measure changes in intracellular calcium concentration ([Ca²+]i) following Piezo1 activation by **Yoda2**.

#### Materials:

- Cells: Adherent cells cultured on glass-bottom dishes or 384-well plates.
- Calcium Indicator: Fluo-4 AM or Fura-2 AM.
- Imaging Buffer (HBSS): Hanks' Balanced Salt Solution containing 1.26 mM CaCl<sub>2</sub>.
- Pluronic F-127: To aid in dye loading.
- Probenecid: (Optional) To prevent dye extrusion.
- Compounds: Yoda2 stock solution in DMSO. Ionomycin (positive control). EGTA (for calcium-free conditions).
- Instrument: Fluorescence microscope or a fluorescent imaging plate reader (FLIPR).

#### Procedure:

- Cell Plating: Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
- Dye Loading:
  - Prepare a loading solution of Fluo-4 AM (e.g., 2-5 μM) in imaging buffer, with 0.02%
     Pluronic F-127.
  - Remove the culture medium from the cells and wash with imaging buffer.



- Incubate the cells with the loading solution for 30-60 minutes at 37°C.
- Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes.

#### · Imaging:

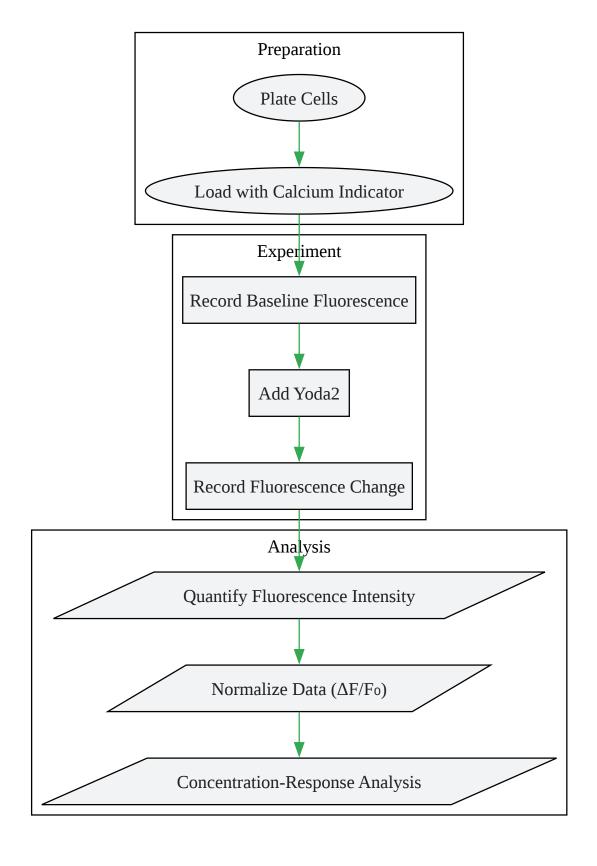
- Acquire a baseline fluorescence signal for 1-2 minutes.
- Add Yoda2 at the desired concentration and continue recording the fluorescence signal.
- At the end of the experiment, add ionomycin to obtain the maximum calcium response (F\_max) and then a calcium-chelating agent like EGTA to obtain the minimum response (F\_min) for calibration purposes (if ratiometric imaging is performed).

#### Data Analysis:

- Quantify the change in fluorescence intensity over time.
- Express the response as a change in fluorescence ( $\Delta F$ ) over the baseline fluorescence ( $F_0$ ) or as a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).
- For concentration-response experiments, plot the peak response against the **Yoda2** concentration and fit the data to determine the EC₅₀.

Experimental Workflow for Calcium Imaging:





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Calcium Imaging Workflow



### Wire Myography for Vasorelaxation

This protocol is based on studies investigating the vascular effects of **Yoda2** in mouse arteries. [4][10]

Objective: To assess the vasorelaxant effect of Yoda2 on isolated blood vessels.

#### Materials:

- Tissue: Mouse mesenteric resistance arteries, pudendal arteries, or portal veins.[4]
- Instrument: Wire myograph system.
- Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) aerated with 95% O<sub>2</sub> / 5%
   CO<sub>2</sub> and maintained at 37°C.
- High Potassium PSS (KPSS): PSS with an elevated KCl concentration to induce depolarization and contraction.
- Compounds: Yoda2 stock solution. A vasoconstrictor (e.g., phenylephrine). An inhibitor of nitric oxide synthase (e.g., L-NAME).

#### Procedure:

- Tissue Dissection and Mounting:
  - Isolate the desired blood vessel and cut it into small segments (approx. 2 mm).
  - Mount the vessel segment on the two wires of the myograph jaws in a chamber filled with PSS.
- Equilibration and Normalization:
  - Allow the vessel to equilibrate for approximately 40 minutes under a physiologically relevant preload.[11]
  - Perform a normalization procedure to determine the optimal resting tension for the vessel.
     [10]



- Viability and Endothelium Integrity Check:
  - Assess the viability of the tissue by inducing contraction with KPSS.[11]
  - Check the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction.[11]
- Vasorelaxation Assay:
  - Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine) to a stable plateau.
  - Add cumulative concentrations of Yoda2 to the bath and record the resulting relaxation.
  - To investigate the involvement of nitric oxide, repeat the experiment in the presence of L-NAME.
- Data Analysis:
  - Express the relaxation as a percentage of the pre-constriction.
  - Plot the percentage of relaxation against the Yoda2 concentration to generate a concentration-response curve and calculate the EC<sub>50</sub>.

# **Signaling Pathways**

Activation of Piezo1 by **Yoda2** initiates a cascade of downstream signaling events, primarily driven by the influx of Ca<sup>2+</sup>.

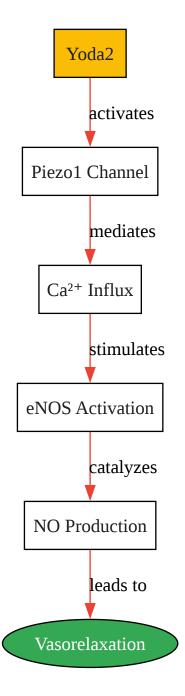
# Nitric Oxide (NO) Production

In endothelial cells and red blood cells, Piezo1 activation by **Yoda2** leads to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

The influx of Ca<sup>2+</sup> through Piezo1 channels activates endothelial nitric oxide synthase (eNOS). In endothelial cells, this involves phosphorylation of eNOS at the activating site Ser1177 and dephosphorylation at the inhibitory site Thr495.[12] The resulting production of NO contributes to vasorelaxation.[8]



#### Piezo1-eNOS/NO Signaling Pathway:



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Yoda2-Induced NO Signaling

### **Protein Kinase D (PKD) Activation**

In human aortic endothelial cells, **Yoda2** has been shown to stimulate the activation of the Protein Kinase D (PKD) family in a calcium-dependent manner.[13][14]



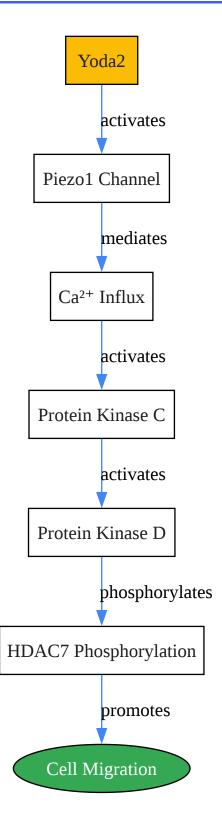




The influx of Ca<sup>2+</sup> following Piezo1 activation is a critical upstream event for PKD activation. [13][14] This pathway is also dependent on Protein Kinase C (PKC).[14] Activated PKD can then phosphorylate downstream targets, such as histone deacetylase 7 (HDAC7), which is implicated in processes like cell migration.[14]

Piezo1-PKD Signaling Pathway:





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Yoda2-Induced PKD Signaling

# Conclusion



**Yoda2** is a superior pharmacological tool for the selective activation of Piezo1 channels. Its enhanced potency and solubility over Yoda1 facilitate more reliable and robust experimental outcomes. This guide provides the necessary data and protocols to effectively utilize **Yoda2** in studying the diverse roles of Piezo1 in health and disease, offering a valuable resource for researchers in academia and the pharmaceutical industry. The continued application of **Yoda2** is expected to further unravel the complexities of mechanotransduction and open new avenues for therapeutic development.

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